

Application Notes and Protocols for High-Throughput Screening with KrasG12D-IN-1

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Compound of Interest

Compound Name: *Krasg12D-IN-1*

Cat. No.: *B12387735*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the Gly12Asp (G12D) mutation being particularly prevalent in pancreatic, colorectal, and lung cancers. The KRAS G12D mutation locks the protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways that drive cell proliferation, survival, and tumorigenesis. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep hydrophobic pockets for small molecule binding. However, recent breakthroughs have led to the development of direct inhibitors targeting specific KRAS mutants.

KrasG12D-IN-1 (also referred to as compound 22) is a potent and selective inhibitor of KRAS G12D.^{[1][2]} It is a member of a novel class of multisubstituted pyrido[4,3-d]pyrimidine analogues designed to target the switch-II pocket of KRAS G12D.^[1] These application notes provide a comprehensive overview of the use of **KrasG12D-IN-1** in high-throughput screening (HTS) campaigns to identify and characterize novel KRAS G12D inhibitors. Detailed protocols for key biochemical and cell-based assays are provided to guide researchers in their drug discovery efforts.

Data Presentation

The following tables summarize the in vitro biochemical and cellular activities of **KrasG12D-IN-1** and related compounds. This data is crucial for designing HTS campaigns and for the subsequent characterization of potential lead compounds.

Table 1: Biochemical Activity of **KrasG12D-IN-1** and Analogs against the KRAS G12D-RBD Interaction[1][2]

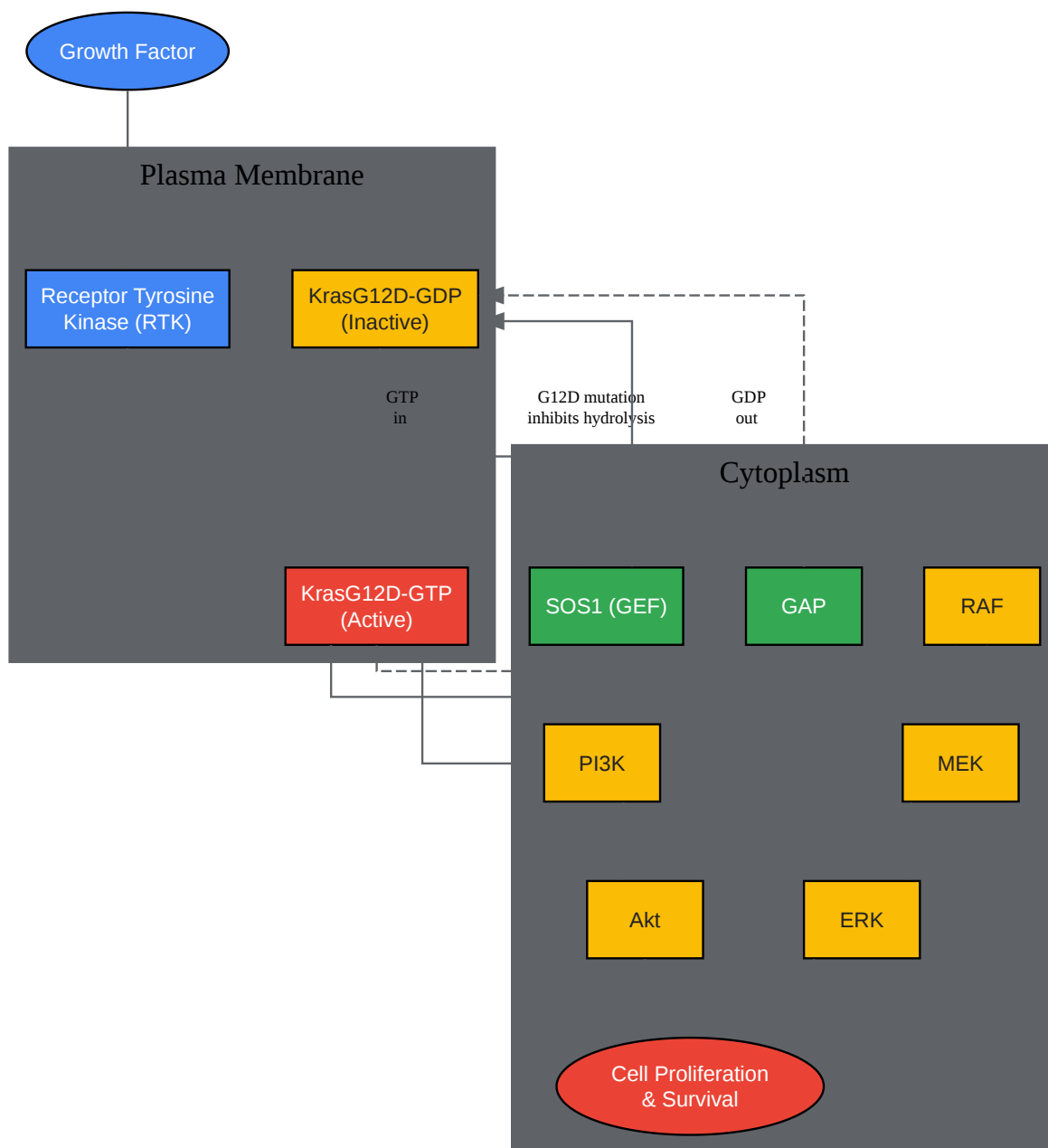
Compound	IC50 (nM) for KRAS G12D-RBD Interaction
KrasG12D-IN-1 (Compound 22)	1.21
Compound 28	0.48
Compound 31	0.86
MRTX1133	<2

Table 2: Clonogenic Growth Suppression of KRAS G12D-Dependent Cancer Cells[1][2]

Compound	Cell Line	IC50 (nM)
KrasG12D-IN-1 (Compound 22)	AsPC-1 (Pancreatic)	Not explicitly provided, but showed high potency
Compound 28	AsPC-1 (Pancreatic)	Not explicitly provided, but showed high potency
Compound 31	AsPC-1 (Pancreatic)	Not explicitly provided, but showed high potency

Mandatory Visualizations

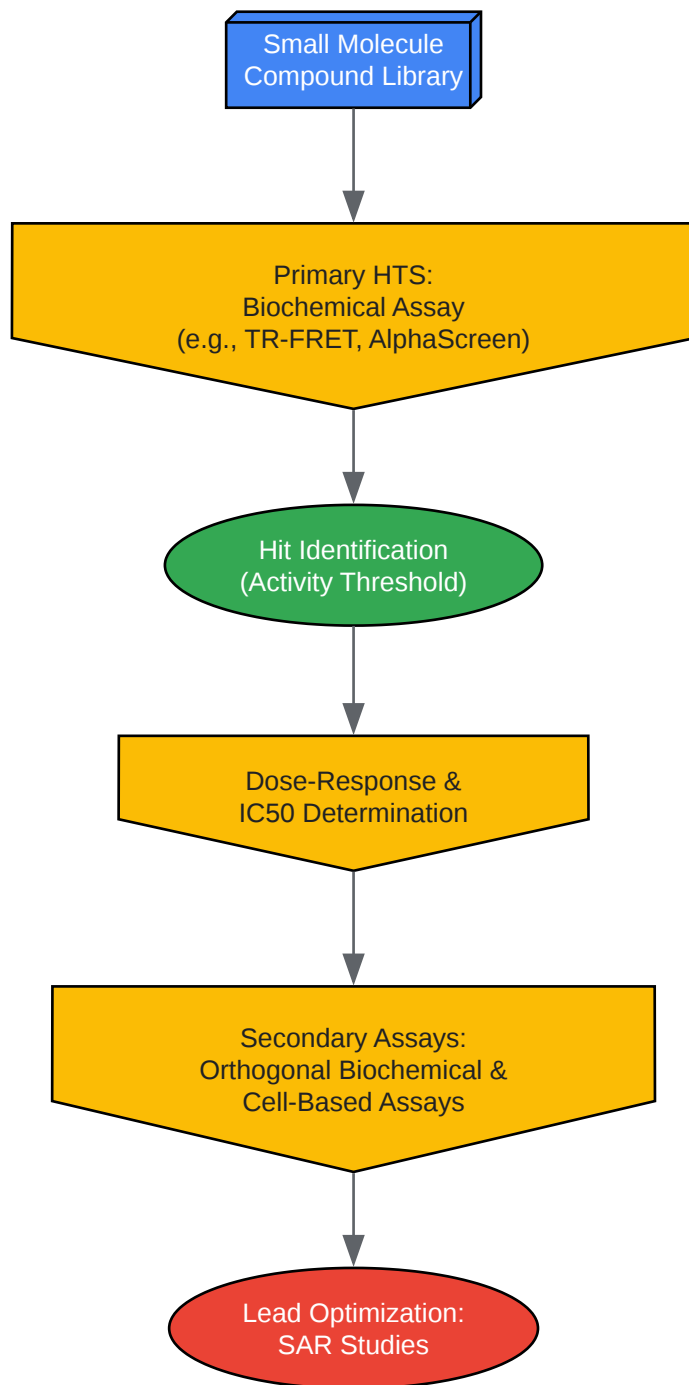
Kras G12D Signaling Pathway



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Caption: The Kras G12D signaling pathway, which promotes cell proliferation and survival.

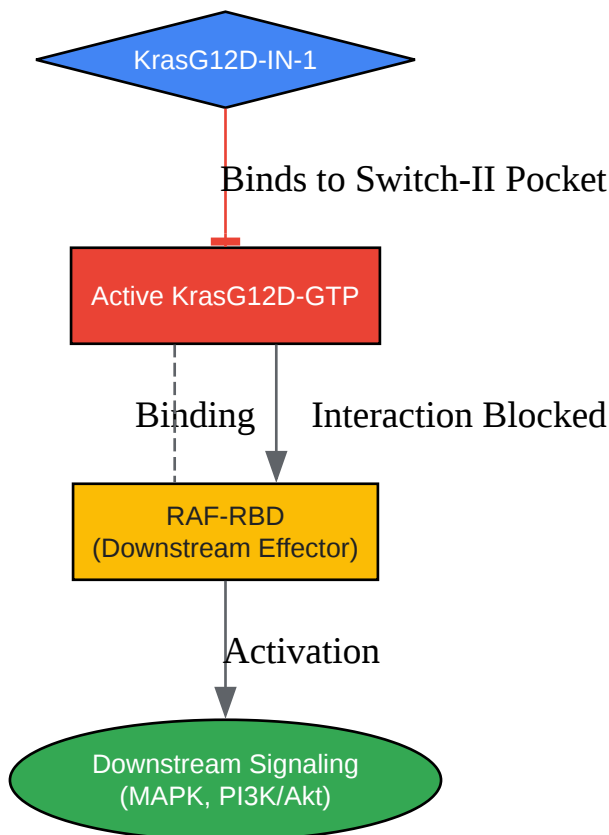
High-Throughput Screening Workflow for KrasG12D Inhibitors



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Caption: A typical high-throughput screening workflow for identifying KrasG12D inhibitors.

Mechanism of Action of KrasG12D-IN-1



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Caption: **KrasG12D-IN-1** inhibits downstream signaling by blocking the interaction of KrasG12D with RAF.

Experimental Protocols

Biochemical High-Throughput Screening: TR-FRET Nucleotide Exchange Assay

This protocol describes a time-resolved fluorescence energy transfer (TR-FRET) assay to screen for compounds that inhibit the exchange of GDP for GTP on KRAS G12D, a key step in its activation.

Materials:

- Recombinant Human KRAS G12D protein (GDP-bound)

- BODIPY-FL-GTP (fluorescent GTP analog)
- SOS1 (Son of Sevenless 1, a guanine nucleotide exchange factor)
- Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP
- 384-well, low-volume, black microplates
- Test compounds (dissolved in DMSO)
- TR-FRET compatible plate reader

Procedure:

- Compound Plating:
 - Prepare serial dilutions of test compounds in DMSO.
 - Using an acoustic dispenser, transfer a small volume (e.g., 20-50 nL) of each compound dilution to the wells of a 384-well assay plate.
 - Include positive controls (e.g., a known KRAS G12D inhibitor) and negative controls (DMSO only).
- Reagent Preparation:
 - Prepare a solution of KRAS G12D protein in assay buffer at a final concentration of 20 nM.
 - Prepare a solution of BODIPY-FL-GTP in assay buffer at a final concentration of 50 nM.
 - Prepare a solution of SOS1 in assay buffer at a final concentration of 10 nM.
- Assay Protocol:
 - Add 5 µL of the KRAS G12D protein solution to each well of the assay plate containing the pre-dispensed compounds.
 - Incubate for 15 minutes at room temperature to allow for compound binding.

- Initiate the exchange reaction by adding 5 μ L of a 2x solution of BODIPY-FL-GTP and SOS1 (100 nM and 20 nM respectively) to each well.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition:
 - Read the plate on a TR-FRET compatible plate reader using an appropriate excitation and emission wavelength pair for the donor and acceptor fluorophores.
- Data Analysis:
 - Calculate the TR-FRET ratio for each well.
 - Normalize the data to the positive and negative controls to determine the percent inhibition for each compound.
 - Identify "hit" compounds based on a predefined activity threshold (e.g., >50% inhibition).

Cell-Based Assay: Inhibition of pERK in KRAS G12D Mutant Cells

This protocol outlines a cell-based assay to measure the ability of test compounds to inhibit the phosphorylation of ERK (pERK), a downstream effector in the KRAS signaling pathway, in a KRAS G12D mutant cancer cell line.

Materials:

- AsPC-1 or other suitable KRAS G12D mutant cell line
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Serum-free cell culture medium
- Test compounds (dissolved in DMSO)
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

- Antibodies: Rabbit anti-pERK1/2, Rabbit anti-total ERK1/2, and a suitable secondary antibody.
- Detection reagent (e.g., chemiluminescent substrate)
- Western blot equipment or high-content imaging system

Procedure:

- Cell Seeding:
 - Seed AsPC-1 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
 - Incubate overnight at 37°C in a 5% CO₂ incubator.
- Compound Treatment:
 - The following day, remove the complete medium and replace it with serum-free medium.
 - Incubate for 4-6 hours to reduce basal signaling.
 - Prepare serial dilutions of the test compounds in serum-free medium.
 - Add the compound dilutions to the cells and incubate for 2 hours at 37°C.
- Cell Lysis:
 - Aspirate the medium and wash the cells once with cold PBS.
 - Add 50 µL of cold lysis buffer to each well and incubate on ice for 10 minutes.
- Detection (Example using Western Blot):
 - Collect the cell lysates and determine the protein concentration.
 - Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

- Block the membrane and probe with primary antibodies against pERK1/2 and total ERK1/2.
- Wash and incubate with a secondary antibody.
- Add the detection reagent and visualize the protein bands using a suitable imaging system.
- Data Analysis:
 - Quantify the band intensities for pERK and total ERK.
 - Calculate the ratio of pERK to total ERK for each treatment condition.
 - Normalize the data to the vehicle control to determine the percent inhibition of pERK phosphorylation.
 - Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

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References

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